Prooxen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

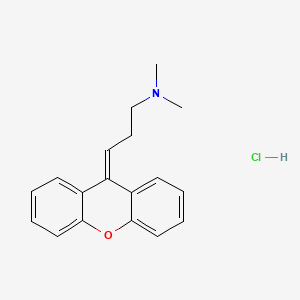

Prooxen, also known as this compound, is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 301.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory Properties

Prooxen exhibits anti-inflammatory effects similar to those of naproxen. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. Studies indicate that this compound has a higher selectivity for COX-1, which may confer a better cardiovascular safety profile compared to other NSAIDs .

2. Cardiovascular Safety

Research has shown that while NSAIDs can increase cardiovascular risks, this compound’s COX-1 selectivity may reduce these risks. This characteristic makes it a candidate for long-term use in patients requiring anti-inflammatory treatment without significant cardiovascular concerns .

Oncology Applications

1. Cancer Treatment

Recent studies have highlighted the potential of this compound as an inhibitor of peroxiredoxins (PRDXs), enzymes that are implicated in cancer cell proliferation and survival. Elevated levels of PRDXs are often associated with various cancers, making their inhibition a promising therapeutic strategy .

Case Study: Inhibition of PRDXs

A study demonstrated that quinone-fused oxazepines, related to this compound, effectively inhibited PRDX activity in colorectal cancer cells. This inhibition led to increased reactive oxygen species (ROS) levels and subsequent cell death in vitro. Furthermore, in vivo experiments showed reduced tumor growth when these compounds were administered to mice bearing colorectal cancer cells .

Biochemical Applications

1. Oxidative Stress Modulation

this compound's role in modulating oxidative stress presents another avenue for research. By inhibiting PRDXs, it may help restore redox balance in cells under oxidative stress conditions, which is crucial for maintaining cellular health and preventing diseases associated with oxidative damage.

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Anti-inflammatory | COX-1 inhibition | Reduced inflammation with lower cardiovascular risk |

| Cancer treatment | PRDX inhibition | Induces apoptosis in cancer cells |

| Oxidative stress modulation | Restoration of redox balance | Prevention of oxidative damage |

Propiedades

Número CAS |

6702-78-9 |

|---|---|

Fórmula molecular |

C18H20ClNO |

Peso molecular |

301.8 g/mol |

Nombre IUPAC |

N,N-dimethyl-3-xanthen-9-ylidenepropan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H19NO.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H |

Clave InChI |

UKMJRALCNZMGJL-UHFFFAOYSA-N |

SMILES |

CN(C)CCC=C1C2=CC=CC=C2OC3=CC=CC=C31.Cl |

SMILES canónico |

CN(C)CCC=C1C2=CC=CC=C2OC3=CC=CC=C31.Cl |

Key on ui other cas no. |

6702-78-9 |

Sinónimos |

9-(3-dimethylaminopropylidene)xanthene prooxen |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.